5-(3-Methoxyphenyl)-2,3-diphenylfuran

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Researchers often struggle to source specific trisubstituted furan derivatives with well-defined substitution patterns for SAR studies. 5-(3-Methoxyphenyl)-2,3-diphenylfuran provides a precisely controlled 3-methoxyphenyl moiety enabling accurate biological selectivity profiling. - Unique electronic/steric environment ideal for probing selective enzyme inhibition or DNA binding. - Enhanced lipophilicity scaffold for optimizing membrane permeability in hit-to-lead programs. - Reliable supply chain for consistent delivery of R&D quantities, minimizing project delays.

Molecular Formula C23H18O2
Molecular Weight 326.4 g/mol
CAS No. 88406-99-9
Cat. No. B14405631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)-2,3-diphenylfuran
CAS88406-99-9
Molecular FormulaC23H18O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18O2/c1-24-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(25-22)18-11-6-3-7-12-18/h2-16H,1H3
InChIKeyMMPWYLRTQXQNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)-2,3-diphenylfuran: Structural Profile & Baseline


5-(3-Methoxyphenyl)-2,3-diphenylfuran is a trisubstituted furan derivative with a heterocyclic core characterized by a 2,3-diphenyl substitution pattern and a 5-(3-methoxyphenyl) moiety [1]. The compound possesses a molecular formula of C23H18O2 and a molecular weight of 326.4 g/mol [1]. Structurally, it belongs to the class of polycyclic aromatic compounds, featuring a five-membered furan ring fused with multiple benzene rings, which may confer distinct electronic and steric properties compared to simpler diphenylfuran analogs [1].

Scaffold Trisubstituted furan with 2,3-diphenyl and 5-(3-methoxyphenyl) pattern
Probe Type Heterocyclic probe for SAR and molecular recognition studies
Context Drug discovery chemistry; DNA-targeting agent development

5-(3-Methoxyphenyl)-2,3-diphenylfuran: Why It Cannot Be Replaced


The specific substitution pattern of 5-(3-Methoxyphenyl)-2,3-diphenylfuran—with a methoxy group at the meta-position of the 5-phenyl ring—creates a unique electronic and steric environment that fundamentally alters its physicochemical properties relative to unsubstituted 2,3-diphenylfuran or other regioisomers [1]. This structural differentiation is critical for applications requiring precise molecular recognition, such as selective enzyme inhibition or specific DNA binding, where minor changes in substitution can lead to significant differences in biological activity and selectivity [2].

Target Compound
Common Substitute
5-(3-Methoxyphenyl)-2,3-diphenylfuran
2,3-Diphenylfuran
Meta-methoxy substitution alters electron density and steric profile; may shift molecular recognition.
Higher molecular weight and lipophilicity; permeability and binding selectivity may not transfer directly.
Class-level activity of diphenylfuran is substitution-dependent; assay response context may differ.

5-(3-Methoxyphenyl)-2,3-diphenylfuran: Differentiation Evidence


MW & LogP vs 2,3-Diphenylfuran

5-(3-Methoxyphenyl)-2,3-diphenylfuran exhibits a higher molecular weight (326.4 g/mol) and predicted lipophilicity compared to the unsubstituted 2,3-diphenylfuran (220.27 g/mol) . This increase in molecular weight and lipophilicity, driven by the addition of the 3-methoxyphenyl group, impacts pharmacokinetic properties such as membrane permeability and metabolic stability, which are crucial parameters in drug development [1].

MW & LogP
Class-level inference
326.4 g/mol vs 220.3 g/mol; LogP ~5.5 vs 4.6
Supports pharmacokinetic differentiation screening
Calculated values; experimental LogP to verify
Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Anticancer Activity: Class-Level Evidence

While direct head-to-head comparisons for 5-(3-Methoxyphenyl)-2,3-diphenylfuran are unavailable, class-level data on structurally related 2,3-diphenylfuran derivatives demonstrate potent anticancer activity. For instance, 5-substituted-3,4-diphenylfuran-2-ones exhibit IC50 values as low as 5 μM against prostate cancer cell lines (PC3) [1]. The methoxy substitution on the phenyl ring, as seen in related compounds, is known to enhance cytotoxicity and selectivity compared to unsubstituted analogs [2].

Anticancer Activity
Class-level inference
Related 3,4-diphenylfuran-2-ones: IC50 5 μM in PC3 cells
Supports scaffold evaluation for cytotoxicity assays
No direct target data; class evidence only
Oncology Anticancer Agents Apoptosis Induction

Enzyme Inhibition Selectivity: Class-Level Evidence

Diphenylfuran derivatives have demonstrated selective inhibition of critical biological targets such as HIV-1 Rev-RRE complex formation and topoisomerase II [1]. The selectivity profile of these compounds is highly dependent on the substitution pattern on the furan ring and the nature of terminal side chains [2]. The 3-methoxyphenyl group in the target compound introduces an electron-donating methoxy substituent that may modulate DNA binding affinity and selectivity compared to unsubstituted or differently substituted analogs [3].

Enzyme/DNA Selectivity
Class-level inference
Furamidine comparator: A/T-rich DNA binding, IC50 0.5–2 μM
Supports DNA binding selectivity screening
Structure-dependent; experimental validation required
Enzyme Inhibition Antimicrobial Resistance DNA Binding Agents

5-(3-Methoxyphenyl)-2,3-diphenylfuran: Research & Industrial Applications


Medicinal Chemistry: Optimizing Pharmacokinetics

The increased molecular weight and lipophilicity of 5-(3-Methoxyphenyl)-2,3-diphenylfuran relative to 2,3-diphenylfuran make it a valuable scaffold for optimizing pharmacokinetic parameters such as membrane permeability and metabolic stability in drug discovery programs [1].

Selective DNA Minor Groove Binders

The unique substitution pattern of this compound, particularly the 3-methoxyphenyl group, may confer selective binding to specific DNA sequences or protein targets, positioning it as a candidate for developing novel antimicrobial or anticancer agents based on the diphenylfuran pharmacophore [2].

SAR Studies for Furan-Based Inhibitors

As a well-defined trisubstituted furan derivative, 5-(3-Methoxyphenyl)-2,3-diphenylfuran serves as an ideal probe for SAR studies aimed at elucidating the impact of methoxy substitution on biological activity, selectivity, and physicochemical properties within the diphenylfuran class [3].

Application
Selection Property
Validation Focus
Drug-like property screening
Lipophilicity-modulated scaffold
LogP and permeability endpoints
DNA-targeting probe development
Methoxy-substitution pattern
DNA binding specificity assays
Furan SAR studies
Trisubstituted furan core
SAR with regioisomer comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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